molecular formula C10H9N3S B1300569 N-(6-quinolinyl)thiourea CAS No. 860621-04-1

N-(6-quinolinyl)thiourea

Cat. No. B1300569
CAS RN: 860621-04-1
M. Wt: 203.27 g/mol
InChI Key: PNVSGRJLTPVPTJ-UHFFFAOYSA-N
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Description

N-(6-Quinolinyl)thiourea is a chemical compound that is used in a variety of scientific research applications, including drug discovery and development, biochemistry, and physiology. It is a derivative of thiourea, which is a heterocyclic compound that consists of a sulfur atom and two nitrogen atoms. This compound has a wide range of applications due to its unique properties, including its ability to form stable complexes with metal ions and its ability to act as a catalyst for various reactions. The compound has been studied extensively for its potential to be used in drug discovery and development, as well as its biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis and Catalysis

N-(6-quinolinyl)thiourea derivatives have been extensively studied for their utility in organic synthesis and catalysis. For instance, regioselective synthesis techniques have been developed to create α- and γ-amino quinolinyl phosphonamides, demonstrating the versatility of thiourea derivatives in facilitating selective chemical transformations under mild conditions (Shetty, Huang, & Kang, 2018). Additionally, thiourea catalysts have enabled enantioselective Petasis-type reactions of quinolines, highlighting their importance in asymmetric synthesis (Yamaoka, Miyabe, & Takemoto, 2007).

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. Studies have explored their antibacterial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as a new class of antibiotics (Dolan, Gavin, Eshwika, Kavanagh, McGinley, & Stephens, 2016). Moreover, derivatives have shown promise as inhibitors of PDGF receptor autophosphorylation, suggesting applications in the treatment of conditions such as restenosis (Furuta, Sakai, Senga, Osawa, Kubo, Shimizu, Suzuki, Yoshino, Endo, & Miwa, 2006).

Material Science and Sensor Development

Thiourea derivatives have also found applications in the development of chemosensors for anion detection. A study described the synthesis of acylthiourea derivatives that demonstrated good antioxidant activity and showed potential for anti-inflammatory, antimalarial, and anti-tuberculosis activities through molecular docking studies (Kalaiyarasi, Haribabu, Gayathri, Gomathi, Bhuvanesh, Karvembu, & Biju, 2019).

Safety and Hazards

The safety data sheet for thiourea, a related compound, indicates that it may form combustible dust concentrations in air and is harmful if swallowed . It is suspected of causing cancer and damaging the unborn child . Precautions include obtaining special instructions before use, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

Future Directions

Research on N-(6-quinolinyl)thiourea and related compounds is ongoing. For instance, a series of novel quinolinyl thiourea analogues were synthesized and their inhibitory effect on mushroom tyrosinase and free radical scavenging activity were evaluated . This suggests potential future directions in the design of efficient tyrosinase inhibitors .

Biochemical Analysis

Biochemical Properties

N-(6-quinolinyl)thiourea plays a crucial role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can affect various biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to changes in the metabolic flux and the levels of metabolites within the cell .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by inhibiting key enzymes, which can lead to altered cellular responses and functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects by binding to the active sites of enzymes, leading to their inhibition or activation . This binding interaction can result in changes in gene expression, as the inhibition of certain enzymes can lead to the accumulation or depletion of specific metabolites, which in turn can affect gene regulation . Additionally, this compound can interact with proteins involved in signal transduction, thereby modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of this compound can lead to toxicity, including damage to specific organs and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism . The compound undergoes oxidation at the sulfur atom, which is catalyzed by flavin-containing monooxygenase enzymes . This oxidation leads to the formation of metabolites that can further interact with other biomolecules, affecting metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments. The distribution of this compound can affect its activity and function, as its presence in specific cellular regions can modulate local biochemical processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

properties

IUPAC Name

quinolin-6-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-10(14)13-8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H3,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVSGRJLTPVPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=S)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363211
Record name quinolin-6-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

860621-04-1
Record name N-6-Quinolinylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860621-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name quinolin-6-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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